molecular formula C17H17NO4 B554502 N-Carbobenzoxy-DL-phenylalanine CAS No. 3588-57-6

N-Carbobenzoxy-DL-phenylalanine

Cat. No.: B554502
CAS No.: 3588-57-6
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-DL-phenylalanine, also known as N-benzyloxycarbonyl-DL-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of phenylalanine. This compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C17H17NO4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbobenzoxy-DL-phenylalanine can be synthesized through the reaction of DL-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzoxy-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbobenzoxy-DL-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The primary function of N-Carbobenzoxy-DL-phenylalanine is to protect the amino group of phenylalanine during chemical reactions. The carbobenzoxy group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other sites. The protecting group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzoxy-L-phenylalanine
  • N-Carbobenzoxy-D-phenylalanine
  • N-Carbobenzoxy-DL-tyrosine
  • N-Carbobenzoxy-DL-tryptophan

Uniqueness

N-Carbobenzoxy-DL-phenylalanine is unique due to its racemic mixture, containing both D- and L-forms of phenylalanine. This makes it versatile for use in various synthetic applications where both enantiomers are required. Additionally, its stability and ease of removal of the carbobenzoxy group make it a preferred choice in peptide synthesis .

Properties

IUPAC Name

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283588
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-57-6, 2448-45-5, 1161-13-3
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=3588-57-6
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Record name N-Benzyloxycarbonyl-DL-3-phenylalanine
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Record name NSC522449
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Record name 1161-13-3
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Record name 3588-57-6
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Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Record name N-benzyloxycarbonyl-DL-3-phenylalanine
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Synthesis routes and methods

Procedure details

82 mmol (13.9 g) of benzyl chloroformate and 20 ml of 4M aqueous sodium hydroxide are added over a period of 30 minutes to a solution, cooled to 0° C., of 80 mmol (13.2 g) of phenylalanine in 20 ml of 4M aqueous sodium hydroxide. The solution returns to room temperature during a period of 1 hour. The reaction mixture is extracted with ether. The aqueous phase is rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and washed to yield the expected compound.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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